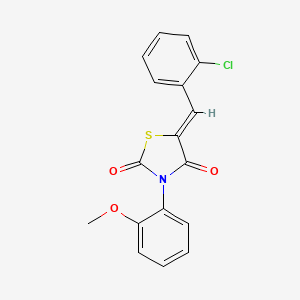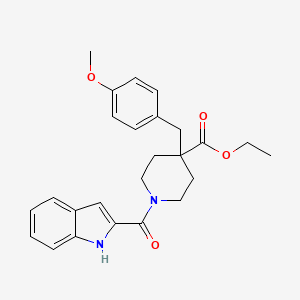
N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as DESchloroketamine (Deschloroketamine), is a research chemical that has gained increasing attention in recent years due to its potential therapeutic applications. It belongs to the class of dissociative anesthetics, which are commonly used in medical settings for inducing anesthesia and sedation. DESchloroketamine has been found to have a similar mechanism of action to ketamine, but with fewer side effects and a longer duration of action. In
Mécanisme D'action
N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamideamine acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. It binds to the receptor and blocks the entry of calcium ions into the cell, thereby reducing the excitability of the neuron. This mechanism is similar to that of ketamine, but N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamideamine has been found to have a longer duration of action and fewer side effects.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamideamine has been found to have a number of biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It has also been found to increase the expression of glutamate receptors, which are involved in synaptic plasticity and memory formation. In addition, N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamideamine has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory disorders such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamideamine has a number of advantages for lab experiments. It has a longer duration of action than ketamine, which makes it easier to study its effects over a longer period of time. It also has fewer side effects than ketamine, which reduces the risk of confounding variables in experiments. However, N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamideamine is still a relatively new research chemical, and its long-term effects are not well understood. It is also important to use caution when handling N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamideamine, as it can be toxic if not handled properly.
Orientations Futures
There are a number of future directions for research on N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamideamine. One area of interest is its potential as a treatment for mood disorders such as depression and anxiety. Another area of interest is its neuroprotective properties, which could make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand the long-term effects of N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamideamine and its potential risks and benefits. Overall, N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamideamine shows great promise as a research chemical with a wide range of potential therapeutic applications.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamideamine has been used extensively in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective properties, which may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has also been shown to have antidepressant and anxiolytic effects, which could make it a potential treatment for mood disorders such as depression and anxiety.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-ethylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-4-24(20,21)18-9-7-12(8-10-18)16(19)17-14-11-13(22-2)5-6-15(14)23-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQZSVXHZFOTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4688020.png)
![ethyl 4-{[(4-propyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B4688021.png)


![3-(3-methylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4688040.png)
![1-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-4-piperidinecarboxamide](/img/structure/B4688049.png)

![4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide](/img/structure/B4688068.png)
![2-methyl-1-[(2-pyrimidinylthio)acetyl]indoline](/img/structure/B4688075.png)
![3-(4-methylphenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4688080.png)
![4-benzyl-3-(benzylthio)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole](/img/structure/B4688084.png)
![10-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-10H-phenothiazine](/img/structure/B4688093.png)
![5'-chlorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4688101.png)